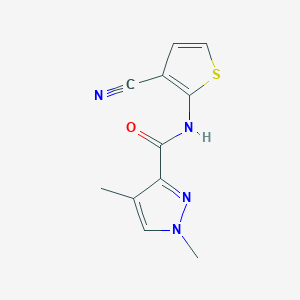
N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a thiophene ring, a pyrazole ring, and a carboxamide group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both thiophene and pyrazole rings in its structure suggests it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of a 1,3-diketone with hydrazine or its derivatives.
Coupling of the Rings: The thiophene and pyrazole rings are then coupled through a series of reactions, often involving halogenation and subsequent nucleophilic substitution.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene and pyrazole rings can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or electrophilic aromatic substitution using reagents like bromine or iodine.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives or other substituted thiophene/pyrazole compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the thiophene and pyrazole rings, which are known to interact with various biological targets
Antimicrobial Agents: The compound could be tested for activity against bacterial and fungal strains.
Anti-inflammatory Drugs: The pyrazole ring is a common motif in anti-inflammatory agents.
Anticancer Agents: The nitrile group and heterocyclic rings may contribute to cytotoxic activity against cancer cells.
Industry
In materials science, the compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to the conductive properties of the thiophene ring.
Mécanisme D'action
The exact mechanism of action for N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide would depend on its specific application. Generally, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids through hydrogen bonding, π-π stacking, and other non-covalent interactions. The nitrile group can act as an electrophile, while the thiophene and pyrazole rings can participate in various binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene-based compound with similar structural features.
1,4-Dimethyl-1H-pyrazole-3-carboxamide: Lacks the thiophene ring but shares the pyrazole and carboxamide groups.
Thiophene-2-carboxamide: Contains the thiophene ring and carboxamide group but lacks the pyrazole ring.
Uniqueness
N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is unique due to the combination of the thiophene and pyrazole rings, which may confer distinct electronic and steric properties. This combination can lead to unique reactivity and potential biological activity not seen in simpler analogs.
Propriétés
IUPAC Name |
N-(3-cyanothiophen-2-yl)-1,4-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-7-6-15(2)14-9(7)10(16)13-11-8(5-12)3-4-17-11/h3-4,6H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFBGFTSCNJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=C(C=CS2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol](/img/structure/B2837637.png)
![1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2837638.png)

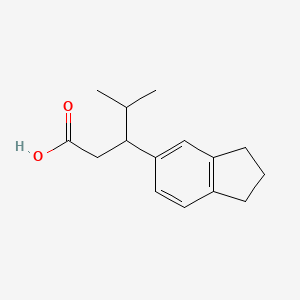
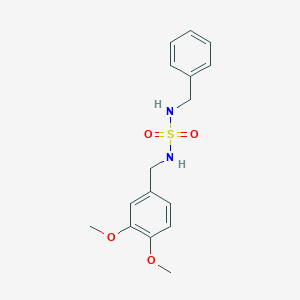
![1-ethyl-N-[(5Z)-6-(prop-2-yn-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1H-pyrazole-3-carboxamide](/img/structure/B2837645.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea](/img/structure/B2837646.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2837650.png)
![N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2837651.png)
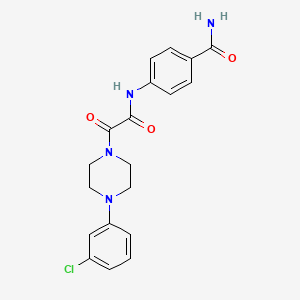
![N-[2-(dimethylamino)ethyl]-4,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B2837653.png)
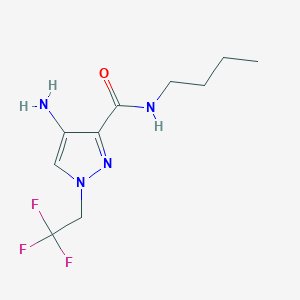
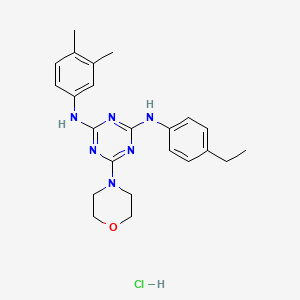
![2-methyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2837659.png)
